Myceliothermophin E

Overview

Description

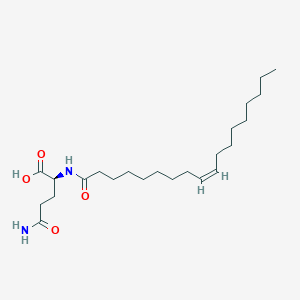

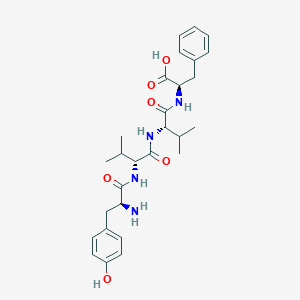

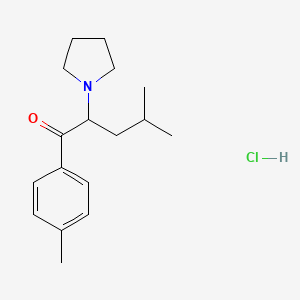

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite found in T. thermophilus. It has demonstrated anticancer and antimicrobial activities. It is cytotoxic to DLD-1, Hep3B, HepG2, and HGC-27 cancer cells. It is also active against methicillin-resistant, but not -sensitive, S. aureus .

Synthesis Analysis

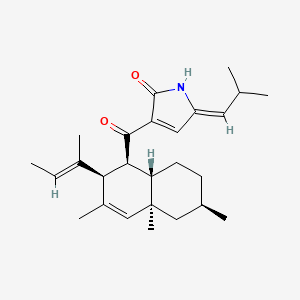

The total synthesis of Myceliothermophin E involves a cascade-based cyclization to form the trans-fused decalin system. This convergent synthesis delivered all three natural products through late-stage divergence and facilitated unambiguous C21 structural assignments for 2 and 3 through X-ray crystallographic analysis .Chemical Reactions Analysis

The biochemical characterization of the Diels–Alderase (DAase) that catalyzes the formation of trans-decalin from an acyclic substrate was elucidated. Computational studies of the reaction mechanism rationalize both the substrate and stereoselectivity of the enzyme .Scientific Research Applications

Anticancer Activity

Myceliothermophin E exhibits potent cytotoxic properties against various cancer cell lines, including hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . Researchers are actively investigating its mechanism of action and potential as an anticancer drug.

Antibacterial Potential

Recent studies have identified myceliothermophin E as a compound with moderate antibacterial activity. It was tested against Staphylococcus aureus, highlighting its potential in combating bacterial infections . Further research could explore its efficacy against other bacterial strains.

Structural Elucidation

The total synthesis of myceliothermophins C, D, and E has provided valuable insights into their structures. X-ray crystallographic analysis revealed an interesting dimeric structure between the enantiomeric forms of myceliothermophin C (2) . Investigating the stereochemistry and conformational aspects of myceliothermophin E contributes to our understanding of its biological activity.

Drug Development

Given its cytotoxicity and unique structure, myceliothermophin E holds promise as a lead compound for drug development. Researchers explore modifications to enhance its potency, selectivity, and pharmacokinetic properties. Additionally, investigations into its interactions with cellular targets are essential for therapeutic applications.

Mechanism of Action

Target of Action

Myceliothermophin E is a polyketide-amino acid hybrid fungal metabolite that has been found in T. thermophilus . It exhibits potent cytotoxic properties against a number of human cancer cell lines, namely hepatoblastoma (HepG2), hepatocellular carcinoma (Hep3B), lung carcinoma (A-549), and breast adenocarcinoma (MCF-7) . . Therefore, the primary targets of Myceliothermophin E are these cancer cells and methicillin-resistant S. aureus.

Mode of Action

It is known that it is cytotoxic to certain cancer cells This suggests that it may interact with cellular targets in these cells, leading to cell death

Biochemical Pathways

Myceliothermophin E is produced through a concise three-enzyme biosynthetic pathway . A key enzyme in this pathway is the Diels-Alderase, which catalyzes the formation of trans-decalin from an acyclic substrate . This reaction is part of the larger Diels-Alder (DA) reaction, a [4+2] cycloaddition reaction that allows regio- and stereo-selective construction of two carbon–carbon bonds simultaneously

Result of Action

Myceliothermophin E exhibits potent cytotoxic properties against a number of human cancer cell lines . . These results suggest that Myceliothermophin E has potential as a therapeutic agent in the treatment of certain cancers and bacterial infections.

Action Environment

Myceliothermophin E is produced by the fungus T. thermophilus, which is an extremophile . Extremophiles are organisms that thrive in extreme environments, and they often produce unique bioactive compounds. The production of Myceliothermophin E may be influenced by the extreme environment in which T. thermophilus lives.

Safety and Hazards

properties

IUPAC Name |

(5Z)-3-[(1S,2R,4aR,6R,8aS)-2-[(E)-but-2-en-2-yl]-3,4a,6-trimethyl-2,5,6,7,8,8a-hexahydro-1H-naphthalene-1-carbonyl]-5-(2-methylpropylidene)pyrrol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37NO2/c1-8-17(5)22-18(6)14-26(7)13-16(4)9-10-21(26)23(22)24(28)20-12-19(11-15(2)3)27-25(20)29/h8,11-12,14-16,21-23H,9-10,13H2,1-7H3,(H,27,29)/b17-8+,19-11-/t16-,21+,22-,23+,26+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXVWNUBEANXHMB-FXVWVMPXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C1C(C2CCC(CC2(C=C1C)C)C)C(=O)C3=CC(=CC(C)C)NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/[C@H]1[C@H]([C@@H]2CC[C@H](C[C@]2(C=C1C)C)C)C(=O)C3=C/C(=C/C(C)C)/NC3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Myceliothermophin E | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1-pentyl-1H-indazol-3-yl)carbonyl]-L-valine](/img/structure/B3025838.png)

![1-[1-(3-Chlorophenyl)cyclohexyl]-piperidine, monohydrochloride](/img/structure/B3025842.png)

![N-[(1R,2R)-2-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-hydroxy-1-(1-pyrrolidinylmethyl)ethyl]-octanamide-2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d15, (2R,3R)-2,3-dihydroxybutanedioate](/img/structure/B3025847.png)

![[4-(butanoyloxymethyl)phenyl] (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate](/img/structure/B3025848.png)

![4-(5,6-Dimethoxybenzo[b]thiophen-2-yl)-4-oxobutanoic acid](/img/structure/B3025850.png)